N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide
Description
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl ring, which is further substituted with a pyridine-3-sulfonamide group. This structure combines a sulfonamide moiety—a well-known pharmacophore in medicinal chemistry—with a bicyclic thiazolo-pyridine system, conferring unique electronic and steric properties. The compound’s synthesis typically involves Suzuki-Miyaura cross-coupling reactions to attach the thiazolo-pyridine moiety to the phenyl ring, followed by sulfonamide formation via nucleophilic substitution .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-25(23,14-6-2-8-18-11-14)21-13-5-1-4-12(10-13)16-20-15-7-3-9-19-17(15)24-16/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKVZCLGPJTFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized by annulating a thiazole ring with a pyridine derivative. This step often involves the use of thiazole or thiazolidine derivatives followed by pyridine annulation.
Attachment of Phenyl Ring: The phenyl ring is then introduced to the thiazolo[5,4-b]pyridine core through a coupling reaction, such as Suzuki or Heck coupling.
Introduction of Pyridine-3-Sulfonamide Group: The final step involves the sulfonation of the phenyl ring to introduce the pyridine-3-sulfonamide group. This can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the potential of thiazolo[5,4-b]pyridine derivatives as anticancer agents. For instance:
- Mechanism of Action : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation. A study reported an IC50 value of 3.6 nM for a related compound, indicating potent inhibitory activity against PI3Kα .
- Cell Line Studies : In vitro evaluations have demonstrated significant antiproliferative effects on various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver carcinoma (HepG2) .
Antimicrobial Properties
Thiazolo[5,4-b]pyridine derivatives have also been explored for their antimicrobial potential:
- Activity Against Bacteria : Certain derivatives exhibited potent activity against Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- In Vivo Studies : A lead compound demonstrated over 90% reduction in MRSA burden in infected skin wounds, showcasing its potential as a therapeutic agent .
Enzymatic Inhibition
The sulfonamide functionality in N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide has been identified as crucial for its enzymatic inhibition:
- Selectivity Studies : Structure-activity relationship (SAR) analyses indicate that modifications to the aryl groups can significantly influence the potency against PI3Kα, with specific configurations yielding better inhibitory effects .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazolo[5,4-b]pyridine derivatives and evaluated their anticancer properties across multiple cancer cell lines. Among these, one compound demonstrated remarkable selectivity and potency against breast cancer cells with an IC50 value of just 2.5 nM.
Case Study 2: Antimicrobial Action
Another investigation focused on the antimicrobial properties of thiazolo[5,4-b]pyridine derivatives against clinical isolates of MRSA. The study revealed that certain compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide, comparisons are drawn to sulfonamide derivatives and thiazolo-pyridine-containing analogs. Key compounds include:
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity: The 2-fluoro-benzenesulfonamide analog exhibits superior solubility (logS = −3.2) compared to the pyridine-3-sulfonamide variant (logS = −4.1), attributed to fluorine’s electronegativity enhancing polar interactions . Ethanesulfonamide derivatives show reduced cytotoxicity in HEK293 cells (IC₅₀ > 50 µM) compared to bulkier sulfonamide groups, likely due to decreased membrane permeability .
Synthetic Accessibility: Thiazolo[5,4-b]pyridine synthesis often requires condensation of 3-amino-2-chloropyridine with carbon disulfide, yielding thione intermediates . This step is critical for ensuring regioselectivity in subsequent cross-coupling reactions. Suzuki-Miyaura reactions for phenyl-thiazolo-pyridine linkage achieve moderate yields (50–65%), with byproducts arising from competing homocoupling of boronic esters .
Electronic and Steric Effects :
- Pyridine-3-sulfonamide derivatives exhibit stronger hydrogen-bonding capacity compared to benzenesulfonamides, as evidenced by their higher calculated polar surface area (PSA: 95 Ų vs. 78 Ų) .
- The thiazolo[5,4-b]pyridine core imposes steric hindrance, limiting rotational freedom in the phenyl-sulfonamide linkage, which may influence target binding specificity .
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, including detailed findings from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a sulfonamide functional group. Its molecular formula is , and it has a CAS number of 896679-04-2. The sulfonamide group enhances solubility and biological interactions, making it a candidate for drug development.
1. Inhibition of Phosphoinositide 3-Kinase (PI3K)
A pivotal study demonstrated that this compound exhibits potent inhibitory activity against various PI3K isoforms. The compound showed nanomolar IC50 values, indicating its potential as a therapeutic agent for cancer treatment due to its role in regulating cell growth and proliferation .
Table 1: PI3K Inhibitory Activity
| Compound | PI3K Isoform | IC50 (nM) |
|---|---|---|
| This compound | PI3Kα | <10 |
| Other analogs | PI3Kγ | 4.6 |
| Other analogs | PI3Kδ | 8.0 |
2. Antibacterial Activity
Research has also explored the antibacterial properties of this compound against various bacterial strains. It exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections. However, further studies are needed to elucidate the mechanisms of action .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the sulfonamide functionality is crucial for the compound's biological activity. Variations in the substituents on the thiazolo[5,4-b]pyridine ring significantly affect the inhibitory potency against PI3K .
Table 3: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Replacement of phenyl with pyridyl | Increased potency |
| Removal of methoxyl group | Minor effect on potency |
| Electron-deficient aryl groups | Enhanced interaction with PI3K |
Case Studies
Several case studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives in preclinical models:
- Cancer Models : In vitro studies demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models.
- Infection Models : Animal models treated with this compound showed reduced bacterial load in infections caused by resistant strains.
Q & A
Q. What are the standard synthetic routes for preparing N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide?
The synthesis typically involves constructing the thiazolo[5,4-b]pyridine core via annulation of a thiazole ring to a pyridine derivative. A common method uses copper iodide in dry pyridine under microwave irradiation to accelerate the reaction, followed by sulfonamide coupling . For analogs, microwave-assisted synthesis improves yield and purity by optimizing reaction kinetics . Key intermediates include halogenated pyridines and functionalized sulfonamides.
Q. How is the compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular identity. X-ray crystallography may resolve stereochemical details, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Computational tools (e.g., PubChem’s Lexichem TK) validate IUPAC names and physicochemical properties .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening involves in vitro kinase inhibition assays (e.g., PI3Kα) using fluorescence-based or radiometric methods. Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity against cancer lines (e.g., HCT116, HeLa). IC₅₀ values are calculated from dose-response curves, with nanomolar potency indicating therapeutic potential .
Advanced Research Questions
Q. How can structural modifications enhance PI3K inhibitory activity and selectivity?
Structure-Activity Relationship (SAR) studies reveal that substituents on the phenyl ring (e.g., methoxy, fluoro) improve binding affinity to PI3Kα’s ATP-binding pocket. For example, 4-methoxy analogs show enhanced solubility (XLogP ~4.1) and reduced off-target effects compared to nitro-substituted derivatives . Molecular docking (AutoDock Vina) and mutagenesis studies guide rational design .
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
Variability may arise from assay conditions (e.g., ATP concentration, incubation time) or cell line-specific expression of PI3K isoforms. Standardize protocols using recombinant enzymes (e.g., PI3Kα/p110α) and validate with reference inhibitors (e.g., Wortmannin). Cross-study meta-analyses and orthogonal assays (e.g., Western blotting for phospho-AKT) confirm functional inhibition .
Q. What strategies mitigate poor bioavailability in in vivo models?
Prodrug approaches (e.g., phosphoramide derivatives) improve solubility and absorption. Pharmacokinetic studies in rodents assess bioavailability (%F) and blood-brain barrier penetration. Formulation with cyclodextrins or lipid nanoparticles enhances plasma stability .
Q. How to evaluate off-target effects in kinase profiling?
Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. Computational models (e.g., machine learning-based KinomeScan) predict interactions. Counter-screening with hERG and CYP450 assays reduces cardiotoxicity and metabolic risks .
Methodological Considerations
Q. What analytical techniques validate compound stability under physiological conditions?
Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24h) use LC-MS to detect degradation products. Accelerated stability testing (40°C/75% RH) identifies susceptible functional groups (e.g., sulfonamide hydrolysis) .
Q. How to optimize reaction yields for scale-up synthesis?
Continuous flow reactors enable precise control of temperature and residence time, reducing byproducts. Automated liquid handlers streamline multi-step syntheses, while Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent polarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
